5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate
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Overview
Description
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholin-4-ylmethyl group: This can be done through nucleophilic substitution reactions.
Esterification with 3,5-dimethoxybenzoic acid: This step involves the formation of an ester bond under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the morpholine ring.
Reduction: Reduction reactions could target the chloro group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of many biologically active derivatives.
Morpholine derivatives: Compounds containing the morpholine ring, used in various applications.
Uniqueness
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H23ClN2O5/c1-28-17-10-15(11-18(13-17)29-2)23(27)31-22-16(14-26-6-8-30-9-7-26)12-20(24)19-4-3-5-25-21(19)22/h3-5,10-13H,6-9,14H2,1-2H3 |
InChI Key |
RPNTXLVUBUVFHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3)OC |
Origin of Product |
United States |
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